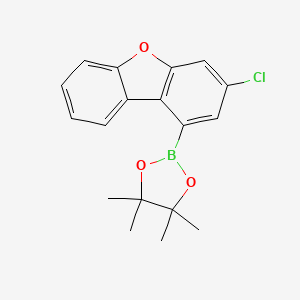

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran

Description

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran (CAS: 2404594-48-3) is a boron-containing heterocyclic compound characterized by a dibenzofuran scaffold substituted with a chloro group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 1-position. This structure combines the aromatic stability of dibenzofuran with the reactivity of the boronate ester, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula |

C18H18BClO3 |

|---|---|

Molecular Weight |

328.6 g/mol |

IUPAC Name |

2-(3-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)13-9-11(20)10-15-16(13)12-7-5-6-8-14(12)21-15/h5-10H,1-4H3 |

InChI Key |

TXOOMABZJMJEBS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C4=CC=CC=C4O3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran generally involves two key steps:

- Halogenation (Chlorination) of Dibenzofuran: Selective chlorination at the 3-position of dibenzofuran or a suitable precursor.

- Borylation (Introduction of the Boronate Ester): Installation of the pinacol boronate ester group at the 1-position via transition-metal catalyzed borylation.

This approach leverages regioselective functionalization to install both the chloro and boronate groups on the dibenzofuran scaffold.

Detailed Synthetic Procedures

Halogenation Step

- Starting Material: Dibenzofuran or 1-substituted dibenzofuran derivatives.

- Reagents: Chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

- Conditions: Controlled temperature (0–25 °C) in an inert solvent like dichloromethane or chloroform to achieve selective chlorination at the 3-position.

- Outcome: Formation of 3-chlorodibenzofuran with high regioselectivity.

Borylation Step

- Method: Transition-metal catalyzed borylation, predominantly using iridium or palladium catalysts.

- Catalysts:

- Bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) dimer with di-tert-butylbipyridine ligand is a commonly employed catalytic system.

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Solvent: Tetrahydrofuran (THF) or other aprotic solvents.

- Conditions:

- Inert atmosphere (nitrogen or argon)

- Temperature range: 70–80 °C

- Reaction time: 16–48 hours

- Workup: Concentration by rotary evaporation followed by purification through silica gel chromatography.

- Result: Selective installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 1-position of the dibenzofuran ring.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | Dibenzofuran + NCS (1.1 equiv), DCM, 0–25 °C, 2–4 h | 3-Chlorodibenzofuran isolated by column chromatography. |

| 2 | 3-Chlorodibenzofuran + bis(pinacolato)diboron (1.1 equiv), bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) (0.4 mol%), di-tert-butylbipyridine (0.9 mol%), THF, 70 °C, 24 h | Formation of 3-chloro-1-(pinacol boronate)dibenzofuran with yields typically >80%. |

Research Findings and Optimization

Catalyst Efficiency and Selectivity

- Iridium catalysts with di-tert-butylbipyridine ligands have demonstrated high regioselectivity and yield for the borylation of aromatic heterocycles including dibenzofuran derivatives.

- Alternative catalysts such as palladium complexes are less common for this specific substrate but may be explored for different substitution patterns.

Solvent Effects

- THF is preferred for its ability to dissolve both organic substrates and boron reagents and to maintain catalyst activity.

- Methanol and other protic solvents tend to promote deboronation side reactions, reducing yield.

Reaction Time and Temperature

- Optimal reaction times range from 16 to 48 hours at 70–80 °C to ensure complete conversion.

- Lower temperatures or shorter times lead to incomplete borylation.

Data Table: Summary of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | Dibenzofuran or 3-chlorodibenzofuran | Purity >98% recommended |

| Chlorination Agent | N-chlorosuccinimide (NCS) | Selective chlorination at C3 |

| Borylation Catalyst | Bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) + di-tert-butylbipyridine | 0.4–1 mol% catalyst loading |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | 1.1 equivalents |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |

| Temperature | 70–80 °C | Controlled heating |

| Reaction Time | 16–48 hours | Monitored by TLC or NMR |

| Purification | Silica gel chromatography | Eluent: hexane/ethyl acetate gradient |

| Typical Yield | 75–90% | High purity product obtained |

Notes on Characterization

- NMR Spectroscopy:

- ^1H NMR and ^13C NMR confirm the aromatic substitution pattern and presence of pinacol boronate ester methyl groups.

- ^11B NMR typically shows a signal around 29 ppm consistent with boronate esters.

- Mass Spectrometry: Confirms molecular ion peak consistent with C18H18BClO3.

- Melting Point: Correlates with literature values for purity assessment.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products

Substituted Dibenzofurans: Resulting from substitution reactions.

Biaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Materials Science:

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran primarily involves its reactivity in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, which, in the presence of a palladium catalyst, forms a boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylboronate Esters with Halogen Substituents

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chlorobenzene (CAS: 195062-61-4): A simpler arylboronate ester with a chloro substituent on a benzene ring. While it shares the reactive boronate group, the absence of the dibenzofuran scaffold reduces steric hindrance and electronic conjugation, leading to faster reaction kinetics in cross-coupling but lower thermal stability (96% purity, vs. ~97% for the dibenzofuran analog) .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)fluorobenzene (CAS: 214360-58-4): The electron-withdrawing fluorine substituent enhances electrophilicity compared to the chloro analog, but its smaller atomic size reduces steric effects. This compound is priced lower ($230.63/5g) than the dibenzofuran derivative ($622.65/5g), reflecting differences in synthetic complexity .

Dibenzofuran and Benzofuran Derivatives

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS: 525362-07-6): This lactone-containing boronate ester exhibits reduced planarity due to the carbonyl group, which diminishes conjugation effects critical for materials science applications (e.g., OLEDs). Its similarity score (0.96) to the target compound highlights structural divergence .

- Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2157414-14-5): The electron-donating methyl and ester groups alter electronic properties, making it less reactive in Suzuki couplings but more soluble in polar solvents .

Functionalized Arylboronate Esters

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 214360-46-0): The cyano group enhances electrophilicity, enabling nucleophilic additions, but the absence of a fused ring system limits its utility in rigid-rod polymer synthesis .

Comparative Data Table

| Compound Name (CAS) | Core Structure | Substituents | Purity (%) | Price (USD/5g) | Key Applications |

|---|---|---|---|---|---|

| Target Compound (2404594-48-3) | Dibenzofuran | 3-Cl, 1-boronate | 97.0 | 622.65 | Pharmaceuticals, OLEDs |

| 4-(Boronate)chlorobenzene (195062-61-4) | Benzene | 4-Cl, 1-boronate | 96.0 | 576.58 | Agrochemicals |

| 4-(Boronate)fluorobenzene (214360-58-4) | Benzene | 4-F, 1-boronate | 96.0 | 230.63 | Diagnostic reagents |

| 6-Boronatoisobenzofuranone (525362-07-6) | Isobenzofuranone | 6-boronate, lactone | N/A | N/A | Polymer precursors |

| Methyl 2-methyl-5-boronatobenzoate (2157414-14-5) | Benzene | 2-Me, 5-boronate, ester | N/A | N/A | Soluble catalysts |

Stability and Handling

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran exhibits higher moisture sensitivity than its methyl- or methoxy-substituted analogs due to the electron-withdrawing chloro group, necessitating anhydrous storage .

Biological Activity

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran is a synthetic compound with potential applications in various biological contexts. Its unique structure suggests possible interactions with biological systems that warrant investigation. This article compiles findings from diverse sources to present a comprehensive overview of its biological activity.

The compound's molecular formula is , and it has a molecular weight of 308.67 g/mol. The presence of the dioxaborolane moiety is significant for its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BClO₄ |

| Molecular Weight | 308.67 g/mol |

| CAS Number | To be determined |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C |

Cytotoxicity and Safety Profile

An essential aspect of evaluating any new compound is its cytotoxicity. Research into similar compounds indicates that the presence of a dioxaborolane group may enhance safety profiles by reducing toxicity towards mammalian cells. For example, a related compound demonstrated no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests that this compound may also exhibit low toxicity.

Case Studies

Case Study 1: Larvicidal Activity

In a comparative study on various benzodioxole derivatives, it was found that certain structural modifications led to varying degrees of larvicidal activity against Aedes aegypti. The study highlighted the importance of functional groups in enhancing biological activity while maintaining safety profiles .

Case Study 2: Antibacterial Efficacy

Another investigation into related compounds revealed that modifications to the dibenzofuran structure could yield potent antibacterial agents. Compounds were tested against resistant strains of bacteria and demonstrated significant inhibition compared to traditional antibiotics . This suggests that further exploration of this compound could lead to novel therapeutic applications.

Research Findings

Research indicates that compounds containing the dioxaborolane moiety often exhibit enhanced reactivity in cross-coupling reactions and other synthetic pathways . This characteristic may be leveraged in the development of targeted therapies or as intermediates in drug synthesis.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. For Suzuki-Miyaura, a dibenzofuran derivative (e.g., 3-chlorodibenzofuran) is reacted with a pinacol boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF. Key parameters include:

- Temperature: 80–110°C under inert atmosphere (N₂/Ar) to prevent boronate oxidation .

- Catalyst loading: 1–5 mol% Pd, with excess base (e.g., K₂CO₃) to deprotonate intermediates.

- Purification: Column chromatography (silica gel, hexane/EtOAc) yields >90% purity. Contamination by dehalogenated byproducts (e.g., dibenzofuran boronate) can occur if catalyst activity is suboptimal .

Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- NMR (¹H/¹³C): Confirm boronate integration (δ 1.0–1.3 ppm for pinacol methyl groups) and aromatic substitution patterns (e.g., Cl at C3 vs. C1). Discrepancies in coupling constants may arise from rotational isomerism in the dioxaborolane ring .

- HPLC-MS: Quantify purity and detect halogenated impurities (e.g., dichloro derivatives) using reverse-phase C18 columns. Discrepancies between HPLC and NMR data often stem from solvent interactions or residual catalyst metals .

- X-ray crystallography: Resolves ambiguous substitution patterns (e.g., Cl vs. boronate regiochemistry) by analyzing bond lengths and angles .

Advanced Research Questions

Q. Q3. How does the steric and electronic profile of the dioxaborolane group affect cross-coupling reactivity in dibenzofuran derivatives?

Methodological Answer: The pinacol boronate’s steric bulk (tetramethyl substitution) slows transmetallation in Suzuki-Miyaura reactions but enhances stability. Electronic effects:

- Electron-withdrawing Cl at C3 deactivates the dibenzofuran ring, requiring higher temperatures (100–120°C) for coupling vs. non-halogenated analogs .

- Kinetic studies: Monitor reaction progress via in situ IR or GC-MS to optimize catalyst/ligand pairs (e.g., SPhos for hindered substrates) .

Comparative studies with 2-(dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 947770-80-1) show similar steric limitations but faster coupling in electron-rich systems .

Q. Q4. What are the stability challenges of this compound under aqueous or oxidative conditions, and how can degradation pathways be mitigated?

Methodological Answer:

- Hydrolysis: The dioxaborolane moiety hydrolyzes in protic solvents (e.g., H₂O/MeOH), forming boronic acid derivatives. Stabilize via:

- Oxidation: Air-sensitive boronate groups form boroxines. Use radical scavengers (e.g., BHT) in reaction mixtures .

- Degradation analysis: LC-MS identifies major byproducts (e.g., dibenzofuran diols or boronic acid dimers) .

Q. Q5. How can computational modeling (DFT, MD) predict the compound’s reactivity in catalytic cycles or material science applications?

Methodological Answer:

- DFT calculations: Optimize transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). Basis sets (e.g., B3LYP/6-31G*) model steric interactions between Pd catalysts and the dibenzofuran-Cl group .

- Molecular dynamics (MD): Simulate interactions in polymer matrices (e.g., OLEDs) to assess charge transport efficiency. Compare with ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate (CAS 119024789) to evaluate substituent effects on π-conjugation .

Q. Q6. What strategies address contradictory data in biological activity studies involving this compound?

Methodological Answer:

- Assay variability: Standardize cytotoxicity assays (e.g., MTT vs. ATP-based) using N-(3,3-difluorocyclobutyl)-4-(dioxaborolan-2-yl)benzamide () as a control for boronate bioactivity.

- Metabolic stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to differentiate intrinsic activity vs. rapid clearance .

- Structural analogs: Compare with 2-(3,5-dichlorophenyl)-dioxaborolane (CAS MFCD05863906) to isolate electronic vs. steric contributions to target binding .

Q. Q7. How can this compound be applied in materials science, particularly in optoelectronic devices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.